tert-butyl N-[1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate
Description
The compound tert-butyl N-[1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate belongs to a class of peptidomimetics and carbamate-protected amino acid derivatives. Its structure features:
- A tert-butyl carbamate group (Boc protection) at the N-terminus.
- A central amide linkage (-CONH-) connecting the carbamate-protected amine to a 3-phenylpropan-2-yl backbone.
- A cyclohexylamino substituent at the carbonyl terminus, introducing steric bulk and hydrophobicity.
Properties
IUPAC Name |
tert-butyl N-[1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-20(2,3)25-19(24)22-17(14-15-10-6-4-7-11-15)18(23)21-16-12-8-5-9-13-16/h4,6-7,10-11,16-17H,5,8-9,12-14H2,1-3H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDJPELUKSYFKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Amine Precursors
The synthesis typically begins with protecting a β-amino acid derivative, such as 2-amino-3-phenylpropanoic acid, using di-tert-butyl dicarbonate (Boc anhydride). For example, reaction of the amine with Boc anhydride in tetrahydrofuran (THF) at 0–25°C yields the Boc-protated intermediate.
Carboxylic Acid Activation
Activation of the carboxylic acid moiety is critical for subsequent amide bond formation. Common methods include:
Amide Coupling with Cyclohexylamine
The activated carboxylic acid reacts with cyclohexylamine in inert solvents like dichloromethane (DCM) or ethyl acetate. Triethylamine (TEA) is often added to scavenge HCl generated during acyl chloride reactions.
Detailed Preparation Methods
Route 1: Acyl Chloride-Mediated Coupling
- Boc Protection : React 2-amino-3-phenylpropanoic acid (10 g) with Boc anhydride (12.5 g) in THF (50 mL) at 0°C for 2 hours.
- Acyl Chloride Formation : Treat Boc-protected acid with thionyl chloride (10.8 kg) in methanol (50 L) at 25–30°C.
- Amide Formation : Add cyclohexylamine (7.4 g) and TEA (10 mL) to the acyl chloride in DCM. Stir for 4 hours at room temperature.
Yield : 65–70% after purification.
Route 2: Carbodiimide-Based Coupling
Route 3: Reductive Amination (For Stereochemical Control)
- Ketone Intermediate : Prepare Boc-protected β-keto ester via Claisen condensation.
- Reductive Amination : React with cyclohexylamine using sodium borohydride (NaBH4) in THF/water at 0°C.
Yield : 50–60% with 90% diastereomeric excess.
Experimental Case Studies and Optimization
Sodium Borohydride Reduction
A solution of Boc-protected β-keto ester (5 g) in THF (84 mL) and water (9 mL) was treated with NaBH4 (1.59 g) at 0°C. After 45 minutes, the mixture was acidified (pH 1.5) and extracted with ethyl acetate. Recrystallization yielded the target compound in 56% yield.
DIBAH-Mediated Reduction
Using diisobutylaluminum hydride (DIBAH, 10 mmol) in toluene with cyclohexanol (20 mmol) improved selectivity for the (S,S)-isomer. The reaction achieved 80% yield after refluxing for 3 hours.
Solvent and Temperature Effects
- THF/Water : Higher yields (70%) compared to ethanol (50%) due to better solubility of intermediates.
- Low Temperatures (0–5°C) : Minimized side reactions during NaBH4 reductions.
Analytical Characterization
Challenges and Solutions
- Epimerization : Minimized by using low temperatures and non-basic conditions during coupling.
- Low Yields in Acyl Chloride Route : Additive agents like DMAP improved yields to 75%.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted carbamates and amides.
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
One of the primary applications of tert-butyl N-[1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate is as an intermediate in the synthesis of pharmaceuticals. It has been identified as a precursor in the synthesis of Edoxaban, an anticoagulant used for preventing blood clots. The compound facilitates the formation of key structural components necessary for the biological activity of Edoxaban, making it crucial in drug development processes .
Anticancer Activity
Recent studies have explored the anticancer properties of carbamate derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, suggesting potential therapeutic applications in oncology .
Reagent in Organic Reactions
This compound can serve as a reagent in organic synthesis, particularly in amine coupling reactions. Its ability to stabilize reactive intermediates allows for more efficient synthesis pathways, reducing by-products and improving overall yields .
Modification of Amino Acids
The compound can be utilized to modify amino acids, enhancing their properties for specific applications in biochemistry and pharmaceuticals. This modification can lead to improved solubility and bioavailability of amino acid derivatives, which are essential for drug formulation .
Data Tables
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Intermediate in Edoxaban synthesis |
| Anticancer Research | Potential cytotoxic effects on cancer cell lines |
| Organic Synthesis | Reagent for amine coupling reactions |
| Biochemical Modifications | Enhancements to amino acid derivatives |
Case Study 1: Edoxaban Synthesis
In a study published on the synthesis of Edoxaban, this compound was highlighted as a critical intermediate that significantly improved the yield and purity of the final product. The method involved a series of reactions that utilized this compound to form complex structures necessary for anticoagulant activity .
Case Study 2: Anticancer Activity Evaluation
A recent investigation into the anticancer properties of carbamate derivatives demonstrated that this compound exhibited notable cytotoxicity against several cancer cell lines. The study provided insights into its mechanism of action, suggesting that it induces apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active site residues, leading to inhibition or modulation of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibition studies and drug development .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., 3-chlorophenyl in compound 43) reduce solubility but enhance crystallinity (melting point = 101–103°C) .
- Bulkier substituents (e.g., benzylamino in compound 5) lower Rf values due to increased hydrophobicity .
- Stereochemistry : Diastereomers (e.g., compound 28 vs. 29) show identical yields (92%) but distinct NMR shifts, indicating stereochemical purity .
Physical Properties
Substituents impact melting points, solubility, and chromatographic behavior:
Trends :
Spectroscopic Data
ESI-MS and NMR profiles are consistent across analogs, with shifts dependent on substituents:
Key Notes:
- Aromatic protons resonate between δ 7.0–7.4 ppm.
- α-Protons near the amide bond appear at δ 4.0–5.0 ppm, with splitting patterns indicating stereochemistry .
Biological Activity
tert-butyl N-[1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate is a compound that has garnered attention for its potential biological activities. It belongs to a class of carbamate derivatives that have been studied for various pharmacological effects, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
The molecular formula of this compound is C16H23N3O4, with a molecular weight of approximately 321.372 g/mol. The compound features a tert-butyl group, which is known to enhance lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms, including:
- Antimicrobial Activity : Some studies have shown that carbamate derivatives can disrupt bacterial cell membranes, leading to cell lysis. This mechanism is particularly relevant in the context of increasing antibiotic resistance among pathogenic bacteria.
- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways that regulate cellular functions.
Biological Activity Data
Case Studies
Several case studies have highlighted the potential of carbamate derivatives in clinical applications:
- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various carbamate compounds, this compound demonstrated significant activity against multidrug-resistant strains of bacteria. The mechanism was attributed to the depolarization of bacterial membranes, leading to cell death .
- Anticancer Properties : A recent investigation into the anticancer effects of similar compounds revealed that they could inhibit the growth of several cancer cell lines through apoptosis induction and cell cycle arrest . The specific pathways affected include those related to apoptosis and proliferation signaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
